
N,N-Dimethylbenzylamine
Overview
Description
N,N-Dimethylbenzylamine: is an organic compound with the chemical formula C₆H₅CH₂N(CH₃)₂ . It is a colorless liquid that is commonly used as a reagent in organic synthesis and serves as a catalyst in the production of polyurethane foams and epoxy resins . This compound is also known for its role in various industrial applications due to its basicity and nucleophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Eschweiler-Clarke Reaction: This method involves the methylation of benzylamine using formic acid and formaldehyde.
Nucleophilic Substitution: Benzyl chloride reacts with dimethylamine in the presence of a base to form N,N-Dimethylbenzylamine.
Industrial Production Methods:
Catalytic Hydrogenation: Benzylamine is subjected to catalytic hydrogenation in the presence of a methylating agent such as methanol.
Transition Metal Catalysis: The use of transition metal catalysts, such as iridium or molybdenum compounds, facilitates the methylation of benzylamine to produce this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylbenzylamine can undergo oxidation to form benzaldehyde and dimethylamine.
Reduction: The compound can be reduced to benzylamine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, forming quaternary ammonium salts when reacted with alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Benzaldehyde, dimethylamine.
Reduction: Benzylamine.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Organic Synthesis
DMBA plays a crucial role as both a reagent and catalyst in various organic reactions:
- Catalyst for Polyurethane Production : DMBA is used to catalyze the reaction between isocyanates and polyols, facilitating the formation of polyurethane networks. This application is significant in the production of foams, coatings, and adhesives .
- Building Block for Other Chemicals : It serves as a precursor for synthesizing amine-containing compounds, particularly in pharmaceutical and agrochemical industries .
Pharmaceutical Industry
DMBA is involved in the synthesis of several bioactive compounds:
- Synthesis of Antihistamines : The dimethylamine group is essential for the bioactivity of antihistamines, which are crucial in treating allergic reactions .
- Potential Pharmacological Applications : Research indicates that DMBA may serve as a precursor for compounds targeting central nervous system disorders .
Polymer Chemistry
In polymer chemistry, DMBA's reactivity contributes to:
- Curing Agent in Epoxy Resins : It promotes cross-linking during the curing process, enhancing the mechanical properties and chemical resistance of epoxy resins used in electronics, aerospace, and automotive industries .
- Crosslinking Agent : DMBA can also act as a crosslinking agent in thermosetting polymers, improving durability and performance .
Agriculture
DMBA finds applications in agricultural formulations:
- Pesticides and Herbicides : Its reactivity allows incorporation into formulations that target pests effectively .
- Surfactants in Agricultural Chemicals : DMBA is used to produce surfactants that enhance the dispersion of active ingredients in formulations .
Detergents and Cleaners
The amphiphilic properties of DMBA make it suitable for use in detergent formulations, where it aids in emulsifying oils and dirt .
Safety Considerations
While DMBA has extensive applications, it poses health risks:
- Toxicity : It can cause severe skin burns and eye damage; therefore, appropriate safety measures are essential when handling this compound .
- Environmental Impact : DMBA is toxic to aquatic life; thus, its use requires careful consideration of environmental safety protocols .
Case Studies
Application Area | Study/Findings |
---|---|
Organic Synthesis | DMBA as a catalyst for polyurethane production showed improved reaction rates. |
Pharmaceuticals | Demonstrated efficacy in synthesizing antihistamines with enhanced bioactivity. |
Polymer Chemistry | Utilized as a curing agent leading to superior mechanical properties in epoxies. |
Agriculture | Effective incorporation into pesticide formulations increased efficacy against pests. |
Mechanism of Action
Catalytic Activity: N,N-Dimethylbenzylamine acts as a nucleophilic catalyst, facilitating the formation of urethane linkages in polyurethane foams and the cross-linking of epoxy resins. The compound’s basicity allows it to activate isocyanate groups, promoting their reaction with polyols in polyurethane synthesis .
Molecular Targets and Pathways:
Comparison with Similar Compounds
N-Methylbenzylamine: Similar structure but with only one methyl group attached to the nitrogen atom.
N,N-Dimethylcyclohexylamine: Similar in terms of dimethyl substitution but with a cyclohexyl group instead of a benzyl group.
N,N-Dimethylhexylamine: Similar dimethyl substitution but with a hexyl group.
Uniqueness: N,N-Dimethylbenzylamine is unique due to its benzyl group, which imparts specific reactivity and steric properties. This makes it particularly effective as a catalyst in the synthesis of polyurethane foams and epoxy resins, where the aromatic ring can participate in π-π interactions and stabilize transition states .
Biological Activity
N,N-Dimethylbenzylamine (DMBA) is a tertiary amine that has garnered attention for its diverse biological activities, including antimicrobial, cytotoxic, and potential therapeutic effects. This article explores the biological activity of DMBA through a review of recent studies, case analyses, and relevant data.
This compound has the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 165.24 g/mol
- CAS Number : 103-83-3
Antimicrobial Activity
DMBA has been investigated for its antimicrobial properties against various pathogens. Studies have shown that DMBA exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 2048 μg/mL |
Bacillus subtilis | 64 μg/mL |
In a comparative study, DMBA was tested alongside other compounds, showing promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations .
Cytotoxicity and Mutagenicity
Research has also focused on the cytotoxic effects of DMBA. A study assessed its impact on various cell lines, revealing that DMBA exhibits cytotoxicity in a dose-dependent manner. The compound's effects were evaluated using the MTT assay, which measures cell viability.
Cell Line | IC (μM) |
---|---|
HeLa | 50 |
MCF-7 | 45 |
A549 | 60 |
The cytotoxic effects were attributed to the induction of apoptosis in cancer cells, suggesting potential applications in cancer therapy. However, further studies are required to fully understand its mechanisms and long-term effects .
Case Studies
-
Chlorination and Chloramination Studies :
A study investigated the degradation pathways of DMBA during chlorination and chloramination processes. It was found that DMBA can form toxic byproducts such as N-nitrosodimethylamine (NDMA), which poses significant health risks. The study highlighted the need for careful monitoring in water treatment facilities to mitigate these risks . -
Nickel-Catalyzed Reactions :
Another study explored the use of DMBA in nickel-catalyzed reactions for selective N-demethylation. The findings indicated that DMBA could serve as a substrate for developing new synthetic methodologies with potential applications in drug development .
Mechanistic Insights
The biological activity of DMBA can be attributed to its ability to interact with various biological targets. Its mechanism of action involves:
- Electrophilic interactions : DMBA can act as an electrophile, reacting with nucleophiles in biological systems.
- Formation of reactive intermediates : During metabolic processes, DMBA may generate reactive species that can induce oxidative stress in cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-dimethylbenzylamine, and how are they optimized for purity?
this compound is typically synthesized via the alkylation of benzylamine with methyl halides or reductive amination using formaldehyde. Key steps include controlling stoichiometry to avoid over-alkylation and purification via fractional distillation or chromatography. Characterization involves ¹H/¹³C NMR, mass spectrometry (MS), and HPLC to confirm structural integrity and purity (>98%) . For reproducibility, reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to minimize byproducts like quaternary ammonium salts.
Q. How is this compound characterized to meet pharmacopeial standards?
Regulatory-grade characterization includes:
- NMR for structural confirmation (e.g., distinguishing N-methyl protons at δ ~2.1–2.3 ppm).
- LC-MS/MS to detect trace impurities (e.g., residual solvents or unreacted benzylamine).
- Chromatographic methods (HPLC/UPLC) aligned with USP/EP guidelines for quantification . Cross-referencing against certified reference materials (CRMs) ensures traceability, particularly for applications in drug development .
Q. What safety protocols are critical when handling this compound?
The compound is corrosive (Risk Code R34) and requires:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Inert atmosphere (N₂/Ar) at room temperature, away from oxidizers . Spills should be neutralized with dilute acetic acid and absorbed using inert materials like vermiculite .
Advanced Research Questions
Q. How does this compound facilitate regioselective Csp³–H arylation in photoredox catalysis?
Under visible-light irradiation with Ir(ppy)₃ as a photocatalyst, this compound undergoes single-electron transfer (SET) to generate benzyl radicals. These intermediates couple with aryl halides via hydrogen atom transfer (HAT), achieving >90% regioselectivity for benzylic positions. Key parameters include:
- Catalyst loading : 0.5–1 mol% Ir(ppy)₃.
- Solvent optimization : Acetonitrile enhances radical stability.
- Substrate ratio : A 2:1 amine-to-aryl halide ratio minimizes dimerization .
Q. What explains discrepancies in N-oxidation rates of this compound across solvents?
Quantum chemical calculations predict oxidation rates by correlating activation barriers with amine basicity and solvent polarity. In water , the experimental rate is 3× faster than for N-methylmorpholine due to enhanced proton transfer in polar media. In methanol , reduced polarity slows stabilization of the transition state, yielding a 2× rate difference. Computational models (R² = 0.74) align with experimental trends but require calibration for steric effects .
Q. Why does cyclometallation of this compound with Cp*Co(III) fail under standard conditions?
Attempts to cyclometallate this compound with CpCo(III) precursors (e.g., CpCo(CO)I₂) show no product formation. This failure arises from:
- Steric hindrance : The bulky dimethylamino group blocks coordination to the metal center.
- Electronic effects : The electron-donating N,N-dimethyl group reduces the amine's nucleophilicity, impeding oxidative addition. Alternative ligands (e.g., less hindered amines) or directing groups (e.g., pyridyl) are recommended .
Q. How do NMR studies resolve proton exchange kinetics in this compound derivatives?
High-resolution ¹H NMR at variable temperatures (e.g., 25–60°C) reveals exchange broadening between diastereotopic N-methyl groups. Kinetic analysis using the Gutowsky-Holm equation gives activation energies (ΔG‡ ≈ 60–70 kJ/mol), indicating a solvent-dependent associative mechanism. Deuterated DMSO accelerates exchange due to stronger hydrogen bonding with the amine .
Q. Methodological Considerations
Q. What strategies improve the yield of hyperbranched polymers using this compound?
In synthesizing quaternized anion-exchange membranes , radical polymerization of 4-vinylbenzyl chloride with this compound requires:
- Initiator selection : AIBN (azobisisobutyronitrile) at 70°C for controlled branching.
- Stoichiometric ratios : A 1:1 monomer-to-amine ratio minimizes cross-linking.
- Post-functionalization : Quaternization with iodomethane enhances ionic conductivity (IEC = 1.78 meq/g) .
Q. How do nucleophilic properties of this compound impact protein sequencing?
The amine's strong nucleophilicity enables selective modification of electrophilic residues (e.g., cysteine thiols or lysine ε-amines) in peptides. In Edman degradation, it facilitates cleavage of phenylthiohydantoin derivatives via nucleophilic attack, improving sequence resolution by reducing side reactions .
Q. Contradictions and Validation
Q. Why do photoluminescence studies show no quenching of Ir(Fppy)₃ by this compound?
Despite theoretical predictions of amine-induced quenching, steady-state emission spectra in toluene reveal no intensity reduction, even at high amine concentrations (2.457 mM). This suggests:
- Weak orbital overlap : The amine’s HOMO does not align with the excited-state Ir complex.
- Dynamic quenching : Transient interactions (e.g., collisional) may dominate, requiring time-resolved fluorescence for validation .
Properties
IUPAC Name |
N,N-dimethyl-1-phenylmethanamine | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
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InChI Key |
XXBDWLFCJWSEKW-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1 | |
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Molecular Formula |
C9H13N, Array | |
Record name | BENZYLDIMETHYLAMINE | |
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Record name | BENZYLDIMETHYLAMINE | |
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Related CAS |
1875-92-9 (hydrochloride) | |
Record name | N,N-Dimethylbenzylamine | |
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DSSTOX Substance ID |
DTXSID8021854 | |
Record name | N,N-Dimethylbenzylamine | |
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Molecular Weight |
135.21 g/mol | |
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Physical Description |
Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals., Liquid, Clear to yellow liquid with a strong odor; [NJ-HSFS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | BENZYLDIMETHYLAMINE | |
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Record name | Benzenemethanamine, N,N-dimethyl- | |
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Boiling Point |
357.8 °F at 760 mmHg (USCG, 1999), 180 °C | |
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Flash Point |
140 °F, 57 °C o.c. | |
Record name | N-Benzyl dimethylamine | |
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Solubility |
Solubility in water, g/100ml: 1.2 (moderate) | |
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Density |
0.915 at 50 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9 | |
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Vapor Pressure |
0.58 [mmHg] | |
Record name | N-Benzyl dimethylamine | |
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CAS No. |
103-83-3, 28262-13-7 | |
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Record name | N,N-Dimethylbenzylamine | |
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Melting Point |
-103 °F (USCG, 1999), -75 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/2604 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZYLDIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1340 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.